molecular formula C9H11NO5 B12520984 2-Ethoxy-6-(hydroxymethyl)-4-nitrophenol CAS No. 677303-72-9

2-Ethoxy-6-(hydroxymethyl)-4-nitrophenol

Cat. No.: B12520984
CAS No.: 677303-72-9
M. Wt: 213.19 g/mol
InChI Key: WAHWVHBVJAUSQF-UHFFFAOYSA-N
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Description

2-Ethoxy-6-(hydroxymethyl)-4-nitrophenol is an organic compound with a complex structure that includes ethoxy, hydroxymethyl, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-6-(hydroxymethyl)-4-nitrophenol typically involves multiple steps. One common method starts with the nitration of 2-ethoxyphenol to introduce the nitro group at the 4-position. This is followed by a formylation reaction to introduce the hydroxymethyl group at the 6-position. The reaction conditions often involve the use of strong acids and bases, as well as specific temperature controls to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the compound. Industrial methods also focus on optimizing reaction conditions to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-6-(hydroxymethyl)-4-nitrophenol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: 2-Ethoxy-6-(carboxymethyl)-4-nitrophenol.

    Reduction: 2-Ethoxy-6-(hydroxymethyl)-4-aminophenol.

    Substitution: 2-Methoxy-6-(hydroxymethyl)-4-nitrophenol (if ethoxy is substituted with methoxy).

Scientific Research Applications

2-Ethoxy-6-(hydroxymethyl)-4-nitrophenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development due to its unique functional groups.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Ethoxy-6-(hydroxymethyl)-4-nitrophenol depends on its specific application. In biological systems, it may interact with enzymes or cellular components through its functional groups. The nitro group can participate in redox reactions, while the hydroxymethyl group can form hydrogen bonds with biological molecules. These interactions can affect various molecular targets and pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethoxy-4-nitrophenol
  • 2-Methoxy-6-(hydroxymethyl)-4-nitrophenol
  • 2-Ethoxy-6-(hydroxymethyl)-4-aminophenol

Uniqueness

2-Ethoxy-6-(hydroxymethyl)-4-nitrophenol is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both ethoxy and hydroxymethyl groups, along with the nitro group, allows for a wide range of chemical modifications and applications that may not be possible with similar compounds.

Properties

CAS No.

677303-72-9

Molecular Formula

C9H11NO5

Molecular Weight

213.19 g/mol

IUPAC Name

2-ethoxy-6-(hydroxymethyl)-4-nitrophenol

InChI

InChI=1S/C9H11NO5/c1-2-15-8-4-7(10(13)14)3-6(5-11)9(8)12/h3-4,11-12H,2,5H2,1H3

InChI Key

WAHWVHBVJAUSQF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1O)CO)[N+](=O)[O-]

Origin of Product

United States

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